6-Fluoroisoquinoline-5-carbaldehyde
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Overview
Description
6-Fluoroisoquinoline-5-carbaldehyde is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are widely found in naturally occurring alkaloids.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoroisoquinoline-5-carbaldehyde typically involves the introduction of a fluorine atom into the isoquinoline ring. One common method is the direct fluorination of isoquinoline derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). Another approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring .
Industrial Production Methods: Industrial production of fluorinated isoquinolines often employs transition metal-catalyzed reactions to achieve high yields and regioselectivity. Methods such as palladium-catalyzed cross-coupling reactions and copper-catalyzed fluorination are commonly used. These methods allow for the efficient incorporation of fluorine atoms into the isoquinoline ring under mild conditions .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoroisoquinoline-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: 6-Fluoroisoquinoline-5-carboxylic acid.
Reduction: 6-Fluoroisoquinoline-5-methanol.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-Fluoroisoquinoline-5-carbaldehyde largely depends on its interaction with biological targets. The fluorine atom can enhance the compound’s binding affinity to enzymes and receptors by increasing its lipophilicity and altering its electronic properties. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .
Comparison with Similar Compounds
5-Fluoroisoquinoline: Another fluorinated isoquinoline with similar properties but different reactivity due to the position of the fluorine atom.
6-Fluoroquinoline: A structurally related compound with a quinoline ring instead of an isoquinoline ring, exhibiting different biological activities.
Uniqueness: 6-Fluoroisoquinoline-5-carbaldehyde is unique due to the specific positioning of the fluorine atom and the aldehyde group, which confer distinct reactivity and biological properties. This makes it a valuable compound for targeted synthetic and biological applications .
Properties
IUPAC Name |
6-fluoroisoquinoline-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO/c11-10-2-1-7-5-12-4-3-8(7)9(10)6-13/h1-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZKUAWHDNPVIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=NC=C2)C=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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